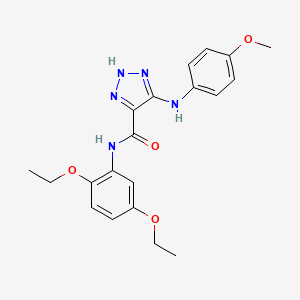
N-(4-methoxyphenyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)hexanamide is an organic compound with the molecular formula C13H19NO2 It is a derivative of hexanamide, where the amide nitrogen is substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)hexanamide typically involves the acylation of 4-methoxyaniline with hexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-methoxyaniline+hexanoyl chloride→this compound+HCl
The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(4-hydroxyphenyl)hexanamide.
Reduction: The amide group can be reduced to an amine, yielding N-(4-methoxyphenyl)hexylamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: N-(4-hydroxyphenyl)hexanamide.
Reduction: N-(4-methoxyphenyl)hexylamine.
Substitution: N-(4-halophenyl)hexanamide.
Scientific Research Applications
N-(4-methoxyphenyl)hexanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent.
Materials Science: It can be used as a building block for the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in studies involving protein-ligand interactions, particularly with serum albumins.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)hexanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
N-(4-methoxyphenyl)hexanamide can be compared with other similar compounds, such as:
N-(4-hydroxyphenyl)hexanamide: Similar structure but with a hydroxyl group instead of a methoxy group. It may exhibit different reactivity and biological activity.
N-(4-chlorophenyl)hexanamide: Contains a chlorine atom instead of a methoxy group, which can significantly alter its chemical properties and applications.
N-(4-methylphenyl)hexanamide: The presence of a methyl group instead of a methoxy group can affect its solubility and reactivity.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the hexanamide scaffold .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)hexanamide |
InChI |
InChI=1S/C13H19NO2/c1-3-4-5-6-13(15)14-11-7-9-12(16-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
LHUGAZFBWIDNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11268496.png)
![2-(2,5-Dimethylphenyl)-4-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11268501.png)

![7-(4-Methoxyphenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11268510.png)
![3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11268514.png)
![4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11268518.png)
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11268528.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11268532.png)
![N-benzyl-6-(4-ethoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11268538.png)
![2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11268546.png)
![3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11268549.png)

![2-(2,4-Dimethylphenyl)-4-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11268555.png)
![N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11268557.png)
